molecular formula C21H33N3O3 B13885726 Tert-butyl 4-(2-methyl-3-morpholinobenzyl)piperazine-1-carboxylate

Tert-butyl 4-(2-methyl-3-morpholinobenzyl)piperazine-1-carboxylate

Cat. No.: B13885726
M. Wt: 375.5 g/mol
InChI Key: NNPMSYUIRYPHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated precursors.

    Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand the binding mechanisms of various enzymes and receptors.

Medicine

In medicinal chemistry, tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(2-methylphenyl)methyl]piperazine-1-carboxylate
  • tert-Butyl 4-[(3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate
  • tert-Butyl 4-[(2-methyl-3-phenyl)methyl]piperazine-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate lies in its combined structural features of the piperazine, morpholine, and tert-butyl carbamate groups. This combination provides distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H33N3O3/c1-17-18(6-5-7-19(17)23-12-14-26-15-13-23)16-22-8-10-24(11-9-22)20(25)27-21(2,3)4/h5-7H,8-16H2,1-4H3

InChI Key

NNPMSYUIRYPHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCOCC2)CN3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.